Cas no 90064-47-4 (4-Iodo-2,5-dimethoxybenzaldehyde)

4-Iodo-2,5-dimethoxybenzaldehyde structure
90064-47-4 structure
Product Name:4-Iodo-2,5-dimethoxybenzaldehyde
CAS-Nr.:90064-47-4
MF:C9H9IO3
MW:292.070435285568
MDL:MFCD01632211
CID:797963
PubChem ID:11529423
Update Time:2025-09-21

4-Iodo-2,5-dimethoxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Iodo-2,5-dimethoxybenzaldehyde
    • 4-IODO-2,5-DIMETHOXY-BENZALDEHYDE
    • Benzaldehyde,4-iodo-2,5-dimethoxy-
    • 4-Iodo-2,5-dimethoxybenzaldehyde (ACI)
    • 2-Formyl-5-iodo-1,4-dimethoxybenzene
    • SCHEMBL2816956
    • Benzaldehyde, 4-iodo-2,5-dimethoxy-
    • DTXSID10468112
    • BS-17925
    • D82154
    • MFCD01632211
    • CS-0110009
    • 90064-47-4
    • AKOS016009869
    • MDL: MFCD01632211
    • Inchi: 1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
    • InChI-Schlüssel: GRXBIKUKMBJWCM-UHFFFAOYSA-N
    • Lächelt: O=CC1C(OC)=CC(I)=C(OC)C=1

Berechnete Eigenschaften

  • Genaue Masse: 291.95964g/mol
  • Monoisotopenmasse: 291.95964g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 174
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topologische Polaroberfläche: 35.5Ų

4-Iodo-2,5-dimethoxybenzaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-II779-50mg
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 95+%
50mg
140.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-II779-1g
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 95+%
1g
1229.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-II779-250mg
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 95+%
250mg
679CNY 2021-05-07
abcr
AB547885-250 mg
4-Iodo-2,5-dimethoxybenzaldehyde; .
90064-47-4
250MG
€107.20 2023-04-13
abcr
AB547885-1 g
4-Iodo-2,5-dimethoxybenzaldehyde; .
90064-47-4
1g
€202.60 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-II779-200mg
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 95+%
200mg
352.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180649-100mg
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 98%
100mg
¥54.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180649-250mg
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 98%
250mg
¥103.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180649-1g
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 98%
1g
¥376.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180649-5g
4-Iodo-2,5-dimethoxybenzaldehyde
90064-47-4 98%
5g
¥2139.00 2024-04-26

4-Iodo-2,5-dimethoxybenzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  overnight, rt
Referenz
Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs
Cunningham, Michael J.; Bock, Hailey A.; Serrano, Inis C.; Bechand, Benjamin; Vidyadhara, D. J.; et al, ACS Chemical Neuroscience, 2023, 14(1), 119-135

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  12 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Effect of Conjugation Mode on Intramolecular Charge Transfer in Fabricating Acid-Responsive Fluorophores
Wang, Rong; Ding, Ju; Wang, Yuxiu; Zhang, Yanrong, Chemistry - An Asian Journal, 2019, 14(21), 3883-3892

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  overnight, rt
Referenz
Comparison of iodination of methoxylated benzaldehydes and related compounds using iodine/silver nitrate and iodine/periodic acid
Hathaway, Bruce A.; White, Kristen L.; McGill, Mark E., Synthetic Communications, 2007, 37(21), 3855-3860

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  20 min, -10 °C; 1 h, -8 - -5 °C
1.2 6 h, -5 °C → rt
Referenz
Alkyloxy substituted organic dyes for high voltage dye-sensitized solar cell: Effect of alkyloxy chain length on open-circuit voltage
Ko, Soo-Byung; Cho, An-Na; Kim, Mi-Jeong; Lee, Chang-Ryul; Park, Nam-Gyu, Dyes and Pigments, 2012, 94(1), 88-98

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  rt
Referenz
Detection of Amines with Extended Distyrylbenzenes by Strip Assays
Kumpf, Jan; Freudenberg, Jan; Fletcher, Katharyn; Dreuw, Andreas; Bunz, Uwe H. F., Journal of Organic Chemistry, 2014, 79(14), 6634-6645

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C
1.2 Solvents: Diethyl ether ;  3 h, rt
1.3 Reagents: Water
Referenz
Chromogenic meroterpenoids from the mushrooms Russula ochroleuca and R. Viscida
Sontag, Bernd; Rueth, Matthias; Spiteller, Peter; Arnold, Norbert; Steglich, Wolfgang; et al, European Journal of Organic Chemistry, 2006, (4), 1023-1033

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol
Referenz
Study of Supramolecular Side-Chain Copolymers Containing Light-Emitting H-Acceptors and Electron-Transporting Dendritic H-Donors
Yang, Po-Jen; Wu, Chung-Wen; Sahu, Duryodhan; Lin, Hong-Cheu, Macromolecules (Washington, 2008, 41(24), 9692-9703

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  overnight, rt
Referenz
Palladium mediated intramolecular multiple C-X/C-H cross coupling and C-H activation: synthesis of carbazole alkaloids calothrixin B and murrayaquinone A
Kaliyaperumal, Srinivasan A.; Banerjee, Shyamapada; U. K., Syam Kumar, Organic & Biomolecular Chemistry, 2014, 12(32), 6105-6113

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Methanol
Referenz
Selective preparation of 4-(bromo or iodo)-2,5-dimethoxybenzonitrile and 2-(bromo or iodo)-3,6-dimethoxybenzonitrile from 2,5-dimethoxybenzaldehyde
Hathaway, Bruce A.; Taylor, Brian E.; Wittenborn, Jeremy S., Synthetic Communications, 1998, 28(24), 4629-4637

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  5 min, 0 °C; 10 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Water ;  rt
Referenz
Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers
Ettrup, Anders; Hansen, Martin; Santini, Martin A.; Paine, James; Gillings, Nic; et al, European Journal of Nuclear Medicine and Molecular Imaging, 2011, 38(4), 681-693

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  2 h, rt
Referenz
Multiple bond-conjugated photoinduced nitric oxide releaser working with two-photon excitation
Hishikawa, Kazuhiro; Nakagawa, Hidehiko; Furuta, Toshiaki; Fukuhara, Kiyoshi; Tsumoto, Hiroki; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 302-305

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  7 h
Referenz
Synthesis of Poly(Arylene Alkenylene)s by Pd-Catalyzed Three-Component Coupling Polycondensation of Diiodoarenes, Non-Conjugated Dienes, and Nucleophiles that Involves Chain Walking Isomerization
Tan, Liyi; Takeuchi, Daisuke ; Osakada, Kohtaro, Journal of Polymer Science, 2019, 57(24), 2535-2542

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Acid-Induced Shift of Intramolecular Hydrogen Bonding Responsible for Excited-State Intramolecular Proton Transfer
Wang, Qin; Niu, Yahui; Wang, Rong; Wu, Haoran; Zhang, Yanrong, Chemistry - An Asian Journal, 2018, 13(13), 1735-1743

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Silver nitrate Solvents: Methanol ;  7 h, rt
Referenz
High performance organic photosensitizers for dye-sensitized solar cells
Im, Hunbae; Kim, Sukwon; Park, Chanmoo; Jang, Seok-Hoon; Kim, Chang-Ju; et al, Chemical Communications (Cambridge, 2010, 46(8), 1335-1337

4-Iodo-2,5-dimethoxybenzaldehyde Raw materials

4-Iodo-2,5-dimethoxybenzaldehyde Preparation Products

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